5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS No.: 310451-84-4
Cat. No.: VC2328732
Molecular Formula: C12H6F3N3O2S
Molecular Weight: 313.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 310451-84-4 |
|---|---|
| Molecular Formula | C12H6F3N3O2S |
| Molecular Weight | 313.26 g/mol |
| IUPAC Name | 5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H6F3N3O2S/c13-12(14,15)9-4-7(8-2-1-3-21-8)17-10-6(11(19)20)5-16-18(9)10/h1-5H,(H,19,20) |
| Standard InChI Key | BQRJQAACCPRZPK-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O |
| Canonical SMILES | C1=CSC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Identification
5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound characterized by its complex structure that incorporates multiple functional groups. The compound has a unique chemical signature with the following identifiers:
| Property | Value |
|---|---|
| CAS Number | 310451-84-4 |
| Molecular Formula | C₁₂H₆F₃N₃O₂S |
| Molecular Weight | 313.26 g/mol |
| IUPAC Name | 5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
| InChI | InChI=1S/C12H6F3N3O2S/c13-12(14,15)9-4-7(8-2-1-3-21-8)17-10-6(11(19)20)5-16-18(9)10/h1-5H,(H,19,20) |
| InChIKey | BQRJQAACCPRZPK-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O |
The compound's structure contains several key elements that contribute to its chemical behavior and potential biological activity. The pyrazolo[1,5-a]pyrimidine core serves as the central scaffold, with the 2-thienyl group at position 5, the trifluoromethyl group at position 7, and the carboxylic acid at position 3 .
Structural Features and Characteristics
The molecular architecture of this compound presents several noteworthy structural features:
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The pyrazolo[1,5-a]pyrimidine core provides a bicyclic heterocyclic system formed by the fusion of pyrazole and pyrimidine rings, creating a planar structure that can participate in various non-covalent interactions with biological targets.
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The 2-thienyl substituent at position 5 introduces a sulfur-containing five-membered aromatic heterocycle that enhances the compound's electron density distribution and potential for π-π interactions with aromatic amino acid residues in protein binding sites.
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The trifluoromethyl group (CF₃) at position 7 significantly enhances the compound's lipophilicity, metabolic stability, and membrane permeability. The strong electron-withdrawing nature of this group also influences the electronic distribution across the molecule.
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The carboxylic acid functionality at position 3 can participate in hydrogen bonding as both donor and acceptor, influencing the compound's solubility, acid-base properties, and potential interactions with biological targets.
These structural elements collectively contribute to the compound's physicochemical properties and potential biological activities, making it a molecule of interest for various applications in medicinal chemistry and pharmaceutical research.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. Based on synthetic routes described for related compounds, several approaches can be employed:
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The formation of the pyrazole ring often serves as the initial step, typically achieved by reacting an appropriate hydrazine derivative with a β-dicarbonyl compound under acidic or basic conditions.
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Subsequent cyclization to form the pyrimidine ring completes the core structure, usually involving the reaction of the pyrazole intermediate with suitable precursors.
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Introduction of the trifluoromethyl group can be accomplished using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Specific Synthetic Methods
Based on documented approaches for similar pyrazolo[1,5-a]pyrimidine derivatives, the specific synthesis might follow these pathways:
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Trifluoroacetylation of enol ethers and acetals according to literature procedures represents a common starting point for introducing the trifluoromethyl group .
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The 3-amino-5-methyl-1H-pyrazole precursor, which is commercially available, can serve as a building block for constructing the pyrazolo[1,5-a]pyrimidine core .
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The thienyl moiety is typically incorporated either during the initial stages of synthesis or through coupling reactions at a later stage. The specific position of the thienyl group (2-thienyl in this case) requires careful control of regioselectivity during synthesis .
The complete synthetic pathway typically yields air-stable solids with characteristic coloration, and purification can be achieved through standard techniques such as recrystallization or column chromatography .
Biological Activities and Applications
Enzyme Inhibition Properties
Pyrazolo[1,5-a]pyrimidine derivatives, including those with structural similarities to 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, have demonstrated significant enzyme inhibitory activities:
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Kinase Inhibition: Related compounds have shown potent inhibition of Pim-1 and Flt-3 kinases, which are involved in cell proliferation and survival pathways. These pyrazolo[1,5-a]pyrimidine derivatives strongly inhibit both kinases, with some compounds showing 2–15-fold higher potency against Pim-1 than Flt-3 .
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Membrane-bound Pyrophosphatase (mPPase) Inhibition: Some pyrazolo[1,5-a]pyrimidines have demonstrated inhibition of mPPases, which are essential enzymes in many protists but absent in humans. This makes them attractive targets for the development of antiparasitic agents. Notably, certain derivatives have shown activity against Plasmodium falciparum mPPase in membranes and inhibited parasite growth ex vivo .
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11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Modulation: Substituted pyrazolo[1,5-a]pyrimidines have been explored for treating disorders where modulating 11β-HSD1 activity is beneficial, such as metabolic syndrome. These compounds can potentially decrease intracellular glucocorticoid levels, offering therapeutic potential for metabolic disorders .
Antimicrobial and Antioxidant Activities
Pyrazolo[1,5-a]pyrimidine derivatives have exhibited promising antimicrobial and antioxidant properties:
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Antibacterial Activity: Several compounds in this class have shown activity against both Gram-positive bacteria (such as Bacillus subtilis and Staphylococcus aureus) and Gram-negative bacteria (including Pseudomonas aeruginosa and Escherichia coli). For example, related derivatives have demonstrated significant zones of inhibition and low minimum inhibitory concentrations (MICs) against B. subtilis .
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Antioxidant Capacity: Many pyrazolo[1,5-a]pyrimidines possess antioxidant activities, with some compounds showing DPPH radical scavenging capabilities comparable to standard antioxidants like ascorbic acid .
Structure-Activity Relationships
Effect of Substituents on Biological Activity
The biological activities of pyrazolo[1,5-a]pyrimidine derivatives are significantly influenced by their substitution patterns:
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Position 3 Substitution: The carboxylic acid group at position 3 in 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can participate in hydrogen bonding interactions with potential targets. Modifications at this position, such as esterification or amidation, can alter the compound's activity profile .
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Position 5 Substitution: The nature of the substituent at position 5 (2-thienyl in this case) significantly impacts biological activity. Studies with related compounds have shown that varying this substituent from alkyl to aryl to heteroaryl groups can dramatically change the compound's potency and selectivity against different targets .
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Position 7 Substitution: The trifluoromethyl group at position 7 enhances the compound's lipophilicity, metabolic stability, and membrane permeability. This substituent has been shown to contribute significantly to the biological activities of pyrazolo[1,5-a]pyrimidines, particularly in their interaction with kinases and other enzymes .
Comparative Analysis with Related Compounds
A comparison of 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid with structurally related compounds reveals important structure-activity trends:
| Compound | Key Structural Features | Biological Activities | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 2-Thienyl at position 5, CF₃ at position 7, COOH at position 3 | Potential enzyme inhibition, possible antimicrobial and anticancer activities | 313.26 |
| 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Ethyl at position 5, CF₃ at position 7, COOH at position 3 | Building block for complex molecules, potential biological activities similar to related compounds | 271.19 |
| 5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | 3,4-Dichlorophenyl at position 5, CF₃ at position 7, COOH at position 2 | Potential kinase inhibition | 376.1 |
| 5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 3-Methoxyphenyl at position 5, CF₃ at position 7, COOH at position 3 | Potential enzyme inhibition | 337.26 |
This comparative analysis highlights how structural modifications affect the physicochemical properties and potential biological activities of these compounds. The presence of the 2-thienyl group in 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid introduces unique electronic and steric properties that may translate into distinct biological profiles compared to other substituents .
Physicochemical Properties and Chemical Reactivity
Physical Properties
The physicochemical properties of 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid influence its behavior in biological systems and its potential applications:
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Solubility: The compound likely exhibits limited water solubility due to its heterocyclic rings and trifluoromethyl group, while the carboxylic acid functionality may enhance solubility in basic environments through salt formation.
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Lipophilicity: The presence of the trifluoromethyl group and the 2-thienyl moiety contributes to the compound's lipophilicity, potentially enhancing its ability to cross biological membranes.
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Acid-Base Properties: The carboxylic acid group has acidic properties, with an expected pKa value that would allow ionization under physiological conditions, affecting the compound's solubility, permeability, and interactions with biological targets.
Chemical Reactivity
5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can participate in various chemical reactions, primarily through its functional groups:
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Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions including esterification, amide formation, reduction to alcohols, and decarboxylation under appropriate conditions.
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Nucleophilic Substitutions: The trifluoromethyl group, while generally stable, can potentially undergo nucleophilic substitution reactions under specific conditions, though this would typically require harsh reaction environments.
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Electrophilic Aromatic Substitution: The thienyl group and the pyrazolo[1,5-a]pyrimidine core may undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the trifluoromethyl group may decrease the reactivity at certain positions.
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Coordination Chemistry: The compound contains several potential coordination sites (nitrogen atoms, carboxylic acid, and sulfur in the thienyl group) that may interact with metal ions, potentially forming complexes with different biological properties.
Current Research and Future Directions
Recent Advances in Synthetic Methodologies
Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives:
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Improved cyclization protocols that require milder conditions and produce higher yields have been reported for the formation of the pyrazolo[1,5-a]pyrimidine core.
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Novel approaches for introducing the trifluoromethyl group using safer and more selective reagents have been explored, potentially offering more sustainable synthetic routes.
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Green chemistry principles are increasingly being applied to the synthesis of these compounds, including the use of catalysts that can be recycled, solvent-free reactions, and microwave-assisted synthesis.
Emerging Therapeutic Applications
The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives continues to expand into new areas:
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Antiparasitic Applications: Some pyrazolo[1,5-a]pyrimidines have shown promise as inhibitors of membrane-bound pyrophosphatases essential for protozoan parasites, offering potential treatments for diseases like malaria, leishmaniasis, trypanosomiasis, and toxoplasmosis .
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Metabolic Disorder Treatments: The potential of these compounds to modulate 11β-HSD1 activity suggests applications in treating metabolic syndrome, which affects approximately 25% of the adult population in the US and continues to increase globally .
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Novel Cancer Therapies: The demonstrated kinase inhibitory activities of certain derivatives, particularly against Pim-1 and Flt-3, highlight their potential in developing targeted cancer therapies with improved selectivity profiles .
Future Research Directions
Several promising avenues for future research on 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and related compounds include:
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Comprehensive structure-activity relationship studies to optimize biological activities and pharmacokinetic properties through systematic modification of the core structure.
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Investigation of combination therapies, exploring potential synergistic effects when used with established drugs.
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Development of targeted drug delivery systems to enhance the compound's efficacy and reduce potential side effects.
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Exploration of additional biological targets beyond those currently known, potentially expanding the therapeutic applications of these compounds.
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